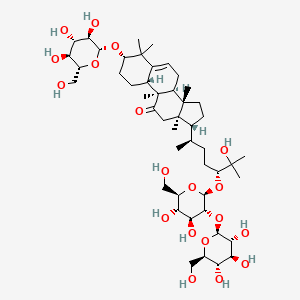

11-オキソモグロシドIIIe

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

11-Oxomogroside IIIE has a wide range of scientific research applications:

Chemistry: Used as a natural sweetener in various chemical formulations.

Biology: Studied for its antioxidative and anti-inflammatory properties.

Medicine: Investigated for its potential in blood glucose modulation and as a therapeutic agent for metabolic diseases.

Industry: Utilized in the food industry as a natural sweetener and flavor enhancer.

作用機序

11-オキソモグロシドIIIeの作用機序は、様々な分子標的および経路との相互作用を伴います。主に以下の経路を通じて効果を発揮します。

抗酸化経路: フリーラジカルを捕捉し、酸化ストレスを軽減します。

抗炎症経路: プロ炎症性サイトカインと酵素を阻害します。

血糖値調節: インスリン感受性を高め、グルコース代謝を調節します.

生化学分析

Biochemical Properties

11-Oxomogroside IIIe plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including glycosyltransferases and glycosidases, which are involved in its biotransformation and metabolism . The compound’s glycosylated structure allows it to participate in glycosylation reactions, impacting the stability and activity of other biomolecules . Additionally, 11-Oxomogroside IIIe has been shown to modulate the activity of antioxidant enzymes, thereby enhancing cellular defense mechanisms against oxidative stress .

Cellular Effects

11-Oxomogroside IIIe exerts multiple effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress . The compound can modulate gene expression by affecting transcription factors and signaling molecules, leading to changes in the expression of genes related to inflammation, antioxidation, and metabolism . Furthermore, 11-Oxomogroside IIIe impacts cellular metabolism by enhancing the activity of enzymes involved in glucose metabolism, thereby contributing to its blood glucose modulation effects .

Molecular Mechanism

The molecular mechanism of 11-Oxomogroside IIIe involves its interaction with various biomolecules at the cellular level. The compound binds to specific receptors and enzymes, modulating their activity and leading to downstream effects on cellular processes . For instance, 11-Oxomogroside IIIe has been shown to inhibit the activity of pro-inflammatory enzymes, thereby reducing inflammation . Additionally, it can activate antioxidant pathways by enhancing the expression and activity of antioxidant enzymes . These interactions contribute to the compound’s overall therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 11-Oxomogroside IIIe have been studied over different time periods. The compound exhibits stability under various conditions, with minimal degradation observed over time . Long-term studies have shown that 11-Oxomogroside IIIe maintains its bioactivity, continuing to exert its antioxidative and anti-inflammatory effects . The compound’s stability can be influenced by factors such as light and temperature, necessitating proper storage conditions to preserve its efficacy .

Dosage Effects in Animal Models

The effects of 11-Oxomogroside IIIe vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, potential toxic effects have been observed, including gastrointestinal disturbances and liver toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing adverse effects.

Metabolic Pathways

11-Oxomogroside IIIe is involved in several metabolic pathways, primarily those related to its biotransformation and metabolism . The compound undergoes enzymatic conversion by glycosyltransferases and glycosidases, resulting in the formation of various metabolites . These metabolic pathways contribute to the compound’s bioavailability and therapeutic effects. Additionally, 11-Oxomogroside IIIe can influence metabolic flux by modulating the activity of key enzymes involved in glucose and lipid metabolism .

Transport and Distribution

The transport and distribution of 11-Oxomogroside IIIe within cells and tissues involve specific transporters and binding proteins . The compound is actively transported across cell membranes, allowing it to reach its target sites and exert its effects . Once inside the cells, 11-Oxomogroside IIIe can accumulate in specific tissues, such as the liver and intestines, where it interacts with various biomolecules to exert its therapeutic effects .

Subcellular Localization

11-Oxomogroside IIIe exhibits specific subcellular localization, which is crucial for its activity and function . The compound is primarily localized in the cytoplasm and can be found in various organelles, including the endoplasmic reticulum and mitochondria . This subcellular localization allows 11-Oxomogroside IIIe to interact with specific enzymes and proteins, modulating their activity and contributing to its overall therapeutic effects .

準備方法

合成経路および反応条件: 11-オキソモグロシドIIIeの調製は、通常、シラジット・グロセノリーの乾燥粉末からの抽出を伴います。 モグロシド、特にthis compoundを抽出する最も効率的な方法は、二酸化炭素抽出です 。この方法は、化合物の高純度と高収率を保証します。

工業的生産方法: this compoundの工業的生産には、エタノールなどの溶媒を使用した大規模抽出プロセスが関与します。 乾燥果実粉末を溶媒抽出にかけ、精製工程で目的のモグロシドを単離します 。

化学反応の分析

反応の種類: 11-オキソモグロシドIIIeは、以下を含む様々な化学反応を起こします。

酸化: この反応は、酸化する剤を使用して、酸素の付加または水素の除去を伴います。

還元: 化合物は、還元剤を使用して、水素の付加または酸素の除去によって還元できます。

置換: この反応では、分子の官能基が別の基に置換されます。

一般的な試薬と条件:

酸化剤: 過マンガン酸カリウム、過酸化水素。

還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

溶媒: エタノール、メタノール、ジメチルスルホキシド(DMSO)。

生成される主な生成物: これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化は、this compoundの様々な酸化誘導体を生成する可能性があります 。

4. 科学研究への応用

This compoundは、幅広い科学研究への応用を持っています。

化学: 様々な化学製剤の天然甘味料として使用されます。

生物学: 抗酸化作用と抗炎症作用が研究されています。

医学: 血糖値調節の潜在的な可能性と代謝性疾患の治療薬としての可能性が研究されています。

類似化合物との比較

11-オキソモグロシドIIIeは、特定の構造と特性により、モグロシドの中でユニークです。類似の化合物には、以下が含まれます。

- モグロシドIIe

- モグロシドIII

- 11-オキソモグロシドIII

- モグロシドIV

- 11-オキソモグロシドIV

特性

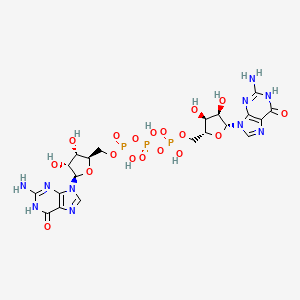

IUPAC Name |

(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H80O19/c1-21(9-13-31(45(4,5)61)66-43-40(37(58)34(55)27(20-51)64-43)67-42-39(60)36(57)33(54)26(19-50)63-42)22-15-16-46(6)28-12-10-23-24(48(28,8)29(52)17-47(22,46)7)11-14-30(44(23,2)3)65-41-38(59)35(56)32(53)25(18-49)62-41/h10,21-22,24-28,30-43,49-51,53-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28+,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41+,42+,43+,46+,47-,48+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTPQPDYCBHPCC-WTFJSKLNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(=O)C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@H]3CC[C@@]4([C@@]3(CC(=O)[C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H80O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

961.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-Hydroxy-6-(trifluoromethyl)-2-pyrimidinylthio]acetic acid](/img/structure/B1496523.png)

![4-Amino-3,6-bis[[4-[[4-chloro-6-[(3-sulphophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulphophenyl]azo]-5-hydroxynaphthalene-2,7-disulphonic acid](/img/structure/B1496527.png)

![6-Amino-1H-pyrazolo[3,4-b]pyridin-4(2H)-one](/img/structure/B1496529.png)

![5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1496539.png)